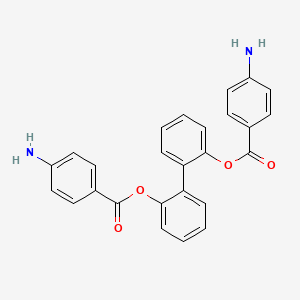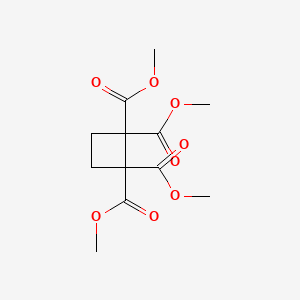![molecular formula C13H11ClN2OS B5514540 2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)
2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-[(4-Chlorophenyl)thio]-N-3-pyridinylacetamide involves complex reactions, starting with base materials undergoing a series of transformations to introduce specific functional groups. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides variably substituted and related analogues demonstrated a comprehensive approach to creating potent compounds with desired biological activities, indicating the intricate methods involved in producing such compounds (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds, as determined by X-ray crystallography and other analytical methods, plays a crucial role in understanding their chemical behavior and potential applications. For example, the crystal structure of 3-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-(phenylselenylmethyl)-2,3,3a,3b,4,5,5a,6,1′′,2′′,3′′,4′′-dodecahydroazeto[2′,3′:3,4]pyrrolo[1,2-b]isoxazole-2-spiro-2′′-naphthalene-5,1′′-dione provided insights into its conformation and potential interactions, highlighting the importance of molecular structure analysis in the chemical sciences (Kamala et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 2-[(4-Chlorophenyl)thio]-N-3-pyridinylacetamide and its derivatives are diverse, reflecting the compound's reactivity and interaction with various reagents. Studies on the reactivity of cyanothioacetamide and its derivatives, for example, have shown the potential for synthesizing a wide range of heterocyclic compounds, indicating the chemical versatility of these compounds (Attaby et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The synthesis and characterization of novel compounds with potential antimicrobial properties have been a significant area of research. For example, studies have demonstrated the preparation of thiohydrazonates and pyrazolo[3,4-b]pyridines using related chemical structures as precursors, revealing their potential in developing new antimicrobial agents with high inhibitory activity against various bacterial strains (Mekky & Sanad, 2019). Similarly, research into enaminones as building blocks for heterocyclic synthesis has led to the creation of nicotinic acid and thienopyridine derivatives, showcasing the versatility of these compounds in organic synthesis (Abdel-Khalik et al., 2004).
Materials Science and Polymer Research
In materials science, the development of new polyimides containing pyridine has shown high glass transition temperatures and thermal stability, suggesting applications in high-performance materials. Such research highlights the importance of structural modifications at the molecular level to achieve desired physical properties (Wang et al., 2008).
Environmental and Analytical Applications
The application of related compounds in environmental science, particularly in the adsorption and recovery of precious metals from solutions, has been explored. Studies have shown that incorporating pyridine and quinoline fragments into certain molecules can significantly enhance the efficiency of palladium(II) extraction from hydrochloric acid solutions, pointing towards methods for the effective separation of palladium(II) from secondary resources (Turanov et al., 2017).
Photocatalysis and Chemical Sensing
Furthermore, the photocatalytic oxidation pathways of pollutants, such as 2,4-dichlorophenol by CdS in the presence of related thioacetamide compounds, have been studied, illustrating the role of these compounds in enhancing photocatalytic processes for environmental remediation (Tang & Huang, 1995).
Biotechnological Applications
In biotechnology, the synthesis of chiral intermediates for pharmaceutical applications has been achieved through the biotransformation of related compounds, demonstrating the potential of microbial cells in the stereoselective synthesis of important drug precursors (Ni et al., 2012).
Mecanismo De Acción
While the specific mechanism of action for “2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide” is not available, similar compounds have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-10-3-5-12(6-4-10)18-9-13(17)16-11-2-1-7-15-8-11/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVXQLAZHQKIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)
![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)
![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)

![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)